1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heterocyclic system with inherent rigidity and π-conjugation. Key structural elements include:
- N1-substituent: A 2-oxoethyl group linked to a 4-(4-fluorophenyl)piperazine, which introduces a fluorinated aromatic moiety and a tertiary amine-rich piperazine ring. This group is associated with enhanced receptor-binding affinity and metabolic stability .
- N3-substituent: A 2-(thiophen-2-yl)ethyl group, providing a sulfur-containing heterocyclic moiety that may improve lipophilicity and modulate electronic properties .
Its synthesis likely involves coupling reactions (e.g., HOBt/TBTU-mediated amidation) similar to related arylpiperazine-thiophene derivatives .
Properties
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN4O3S2/c25-17-3-5-18(6-4-17)26-10-12-27(13-11-26)21(30)16-29-20-8-15-34-22(20)23(31)28(24(29)32)9-7-19-2-1-14-33-19/h1-6,8,14-15,22H,7,9-13,16H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBORHFXBIRCQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN4O3S2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. Current inhibitors of ENTs are mostly ENT1-selective.
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes.
Biological Activity
The compound 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that incorporates piperazine and thiophene moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities. The inclusion of a piperazine ring enhances the compound's interaction with various biological targets. The fluorophenyl group may also influence its pharmacokinetic properties.
Antimicrobial Activity
Piperazine derivatives have been shown to exhibit a wide range of antimicrobial activities. Studies indicate that compounds containing piperazine can act against various bacterial strains. For instance, derivatives similar to the one have demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has highlighted the anticancer potential of compounds with similar structures. For example, derivatives of thieno[3,2-d]pyrimidine have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thieno-pyrimidine derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying efficacy against breast cancer cell lines (MCF-7) with IC50 values ranging from 27.3 to 43.4 μM .
Neuropharmacological Effects
The piperazine moiety is associated with neuropharmacological activity, particularly as a dopamine receptor antagonist. Compounds similar to the one have shown selective binding affinities for dopamine D4 receptors, which are implicated in various neurological disorders. The binding affinities for these receptors can be extremely potent (IC50 values as low as 0.057 nM), suggesting potential applications in treating conditions like schizophrenia and Parkinson's disease .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be significantly influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Piperazine Ring | Enhances receptor binding and bioavailability |
| Fluorophenyl Group | Modulates pharmacokinetic properties |
| Thiophene Moiety | Contributes to anticancer activity |
| Thieno[3,2-d]pyrimidine Core | Central to biological activity |
Studies suggest that modifications to these structural features can lead to changes in potency and selectivity for various biological targets.
Case Studies
- Antibacterial Study : A derivative with a similar piperazine structure was tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with MIC values below 10 μg/mL.
- Cancer Cell Line Testing : In vitro assays demonstrated that a closely related compound inhibited growth in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways.
Scientific Research Applications
Research has indicated that compounds similar to 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibit significant biological activities:
Antibacterial Activity
Studies have shown that derivatives of this compound possess antibacterial properties against various strains of bacteria. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity.
Antitumor Activity
Preliminary investigations suggest potential antitumor effects. The compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
Given the presence of the piperazine moiety, there is interest in its effects on the central nervous system. Some studies indicate potential anxiolytic or antidepressant-like effects.
Case Studies
Several case studies highlight the applications and effectiveness of similar compounds:
- Study on Antibacterial Properties : A study published in Molecules detailed the synthesis and testing of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations .
- Antitumor Research : A recent investigation into the antitumor properties of thieno[3,2-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models .
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three key reactive domains:
-
Thieno[3,2-d]pyrimidine-2,4-dione core : Susceptible to nucleophilic substitution at the C2 and C4 positions.
-
4-(4-Fluorophenyl)piperazine moiety : Participates in acid-base reactions and alkylation.
-
Thiophen-2-yl ethyl side chain : Prone to electrophilic aromatic substitution (EAS) at the thiophene ring .
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic attack at electron-deficient positions. For example:
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Aqueous NaOH, reflux | Cleavage of dione to carboxylic acid |
| Amination | NH3/EtOH, 80°C | Replacement of oxygen with amine group |
Electrophilic Aromatic Substitution
The thiophene ring reacts with electrophiles due to its electron-rich nature:
| Reagent | Position | Product |
|---|---|---|
| HNO3/H2SO4 | C5 of thiophene | Nitro-substituted derivative |
| Br2/FeBr3 | C3 of thiophene | Brominated analog |
Piperazine-Mediated Reactions
The piperazine moiety facilitates:
Oxidation and Reduction
| Process | Reagents | Effect |
|---|---|---|
| Oxidation | KMnO4, acidic conditions | Sulfur oxidation in thiophene to sulfoxide |
| Reduction | H2/Pd-C | Partial saturation of pyrimidine ring |
Cross-Coupling Reactions
The thiophene ethyl group enables Suzuki-Miyaura and Heck couplings:
| Coupling Type | Catalyst | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | Biaryl formation for SAR studies |
Stability Under Ambient Conditions
The compound is stable in dry, dark environments but degrades under:
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine-2,4-dione vs. Chromeno[4,3-d]pyrimidine
- Compound from : 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Core: Chromeno-pyrimidine fused with a coumarin system. Key Differences:
- Replaces thiophene with a coumarin-derived chromene ring.
- Contains a thioxo (C=S) group instead of dione (C=O) at position 2.
Thieno[3,2-d]pyrimidine-2,4-dione vs. Benzo[4,5]cyclohepta[1,2-d]pyrimidine
- Compound 4 from : 9-Acetyl-4a-fluoro-4a,10,11,11a-tetrahydro-5,10,11-metheno-1,3-dimethylbenzo[4,5]cyclohepta[1,2-d]pyrimidine-2,4-dione Core: Larger cycloheptane-fused benzo-pyrimidine. Key Differences:
- Incorporates a seven-membered ring, increasing steric bulk.
- Lacks piperazine and thiophene substituents.
Substituent Variations
Piperazine Derivatives with Thiophene Moieties
- MK41 (RTC20) from : 4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Core: Linear butanone chain instead of thieno-pyrimidine. Key Similarities:
Contains 4-arylpiperazine (4-(2-trifluoromethylphenyl)) and thiophene groups.
- Compound 21 from : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Core: Directly links thiophene to piperazine via a ketone.
Fluorophenylpiperazine Derivatives
- Compound from : 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3(2H)-one Core: Pyridazinone instead of thieno-pyrimidine. Key Similarities:
- Shares the 2-oxoethyl-4-(4-fluorophenyl)piperazine substituent.
- Properties : Likely exhibits similar solubility and metabolic profiles due to fluorophenylpiperazine.
Physicochemical and Pharmacokinetic Trends
*logP estimated using fragment-based methods.
Q & A
Q. What are the established synthetic methodologies for this compound?
The synthesis typically involves multi-step reactions, including:
- Piperazine coupling : Reaction of 4-(4-fluorophenyl)piperazine with a 2-oxoethyl intermediate under nucleophilic substitution conditions (e.g., using DCC as a coupling agent in anhydrous DCM) .
- Thienopyrimidine core assembly : Cyclization of thiophene-derived precursors with pyrimidine intermediates via acid-catalyzed reactions (e.g., p-toluenesulfonic acid in refluxing ethanol) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: methanol) to isolate the final product .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- X-ray crystallography : Resolves bond lengths/angles (e.g., triclinic crystal system, space group P1, α/β/γ angles ~70–80°) .
- Spectroscopy :
Q. What in vitro models are suitable for initial pharmacological screening?
- Enzyme inhibition assays : Target enzymes like kinases or proteases using fluorogenic substrates (IC₅₀ calculations via dose-response curves) .
- Cell-based models : Anticancer activity tested via MTT assays (e.g., against HeLa or MCF-7 cell lines) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidine derivatives?
- Comparative SAR studies : Adjust substituents (e.g., fluorophenyl vs. chlorophenyl) to evaluate activity shifts. For example, replacing 4-fluorophenyl with 3-chlorophenyl in analogs enhances antimicrobial potency .
- Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
Q. How can computational chemistry enhance the design of derivatives with improved target affinity?
- Quantum chemical calculations : Predict binding modes using DFT (density functional theory) to optimize interactions with target receptors (e.g., dopamine D2/D3) .
- Molecular docking : Screen virtual libraries against crystal structures (e.g., PDB ID 6CM4) to prioritize synthesis .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP <5, TPSA ~80 Ų) to filter non-drug-like candidates .
Q. What are the challenges in achieving enantiomeric purity during synthesis?
Q. How do fluorophenyl and thiophenethyl substituents influence pharmacokinetics?
- Fluorophenyl : Enhances metabolic stability by resisting CYP450 oxidation (t₁/₂ increased by ~30% in rat liver microsomes) .
- Thiophenethyl : Improves solubility via π-stacking interactions, confirmed by logD measurements (logD = 2.1 vs. 3.5 for non-thiophene analogs) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Q. Why do some analogs show reverse activity trends in enzyme vs. cell-based assays?
- Membrane permeability : Poor permeability (e.g., P-gp efflux) reduces intracellular availability despite high enzyme affinity. Measure permeability via Caco-2 assays .
- Off-target effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended targets .
Methodological Recommendations
Q. What reaction conditions optimize yield in large-scale synthesis?
Q. How to validate target engagement in vivo?
- PET imaging : Radiolabel the compound (e.g., ¹⁸F isotope) to track biodistribution in rodent models .
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated ERK levels in tumor tissue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
